N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It is classified under the category of indole derivatives, which are known for their diverse pharmacological properties. The compound is characterized by its benzyl and indole moieties, contributing to its unique chemical behavior and biological interactions.
This compound can be sourced from various chemical suppliers and has been the subject of numerous research studies, particularly in the context of antiviral and anticancer activities. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug discovery.
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide is classified as an indole derivative and an amide. Its molecular formula is , with a molecular weight of approximately 290.30 g/mol. This classification places it among compounds that exhibit significant biological activity, particularly against viral infections and cancer cell lines.
The synthesis of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes:
The synthesis can also be performed using alternative methods such as:
These methods allow for variations in substituents on the indole or benzyl groups, facilitating the exploration of structure-activity relationships.
The molecular structure of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide features:
Crystallographic data indicate that the compound exhibits typical bond lengths and angles consistent with its classification as an amide and indole derivative. The structural integrity is crucial for its biological activity, particularly in interactions with target proteins.
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide can participate in several chemical reactions:
The conditions for these reactions often include:
The products formed from these reactions vary based on the reagents used and reaction conditions, providing a versatile platform for further chemical exploration.
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2.
The mechanism involves:
This action underscores its potential therapeutic applications in antiviral drug development.
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide typically appears as a solid with a melting point range depending on purity and specific synthesis methods employed.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm identity and purity.
N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective treatments through innovative synthetic strategies and biological evaluations.
The indole scaffold—a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring—is a privileged structure in drug discovery due to its electronic properties, hydrogen-bonding capability, and resemblance to endogenous biomolecules. Its electron-rich π-system facilitates interactions with diverse biological targets through cation-π, hydrophobic, and van der Waals interactions [3] [10]. The 3-position of indole is particularly reactive, enabling strategic functionalization for pharmacophore design.
The oxoacetamide group (–CO–CO–NH–) introduces conformational rigidity and hydrogen-bonding motifs. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide N–H serves as a donor, facilitating target recognition. When conjugated to the indole C3 position, this group forms a planar, conjugated system that enhances binding affinity through π-stacking interactions [2] [6]. N-Benzyl substitution further modulates lipophilicity and steric bulk, influencing blood-brain barrier permeability and receptor selectivity. This is exemplified by the molecular formula C₁₇H₁₄N₂O₂ (m.w. 278.31 g/mol) and CAS numbers 389121-59-9 and 55654-71-2 associated with N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide [1] [4].
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄N₂O₂ |
Molecular Weight | 278.31 g/mol |
CAS Registry Numbers | 389121-59-9, 55654-71-2 |
Hydrogen Bond Donors | 2 (indole N–H, amide N–H) |
Hydrogen Bond Acceptors | 3 (two carbonyl O, indole N) |
Lipophilicity (Predicted) | LogP ≈ 2.8 |
The investigation of N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide derivatives emerged from broader studies on indole-3-glyoxylamide scaffolds. Early work (1990s–2000s) focused on their anticancer potential, as evidenced by patent US20030158153A1, which disclosed 2-(1H-indol-3-yl)-2-oxoacetamides as inhibitors of tubulin polymerization and inducers of apoptosis in solid tumors [6]. The N-benzyl variant was identified as a key intermediate due to its synthetic accessibility via Friedel-Crafts acylation of indole with oxalyl chloride, followed by amidation with benzylamine [4].
The 2010s witnessed a paradigm shift toward neuropharmacology. Research on structurally analogous indol-3-yl-oxoacetamides revealed potent cannabinoid receptor affinity. Notably, fluorinated derivatives like compound 8 (Ki = 6.2 nM at CB2 receptors) demonstrated the impact of side-chain modifications on target selectivity [2]. Concurrently, quinuclidine-containing analogs (e.g., N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide) were explored as 5-HT₃ receptor partial agonists (pKi = 9.6), underscoring the scaffold’s versatility .
This scaffold engages multiple therapeutic targets:
Derivative | Biological Target | Affinity (Ki/IC₅₀) | Therapeutic Area |
---|---|---|---|
N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | Tubulin | IC₅₀ = 1.8 µM | Glioblastoma |
Fluorinated indol-3-yl-oxoacetamide 8 | CB2 Receptor | Ki = 6.2 nM | Neuroinflammation |
N-(Quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | 5-HT₃ Receptor | pKi = 9.6 | CNS Disorders |
The structural plasticity of the core scaffold allows optimization for blood-brain barrier penetration, target selectivity, and metabolic stability. For instance, N-methylation of the benzyl amide (CAS 57547-34-9) increases lipophilicity, potentially enhancing CNS bioavailability [9]. Current research focuses on leveraging these attributes for neurodegenerative diseases, oncology, and infectious disorders, including tuberculosis, where indole derivatives inhibit mycobacterial DprE1 and MmpL3 targets [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7